cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid
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Overview
Description
cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Cbz) protecting group, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
The synthesis of cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Protecting Groups: The Boc and Cbz protecting groups are introduced to the amine functionalities using reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl), respectively.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.
Deprotection: The Boc and Cbz protecting groups can be removed under acidic or basic conditions, respectively, to yield the free amine functionalities.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Biology: In biological research, the compound is used to study the structure and function of piperidine-containing molecules, which are often found in natural products and pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.
Comparison with Similar Compounds
cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxylate: This compound differs in the presence of an ester group instead of a carboxylic acid group.
trans-5-(Boc-amino)-1-cbz-piperidine-2-carboxylic acid: This compound has a different stereochemistry, with the Boc and Cbz groups in a trans configuration.
cis-5-(Boc-amino)-1-cbz-piperidine-2-carboxamide: This compound features an amide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O6 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-14-9-10-15(16(22)23)21(11-14)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
VEHUTBBIMHYPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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